molecular formula C7H14O4 B15317409 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol CAS No. 113411-98-6

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol

Cat. No.: B15317409
CAS No.: 113411-98-6
M. Wt: 162.18 g/mol
InChI Key: BZABFXBQVVXUNT-UHFFFAOYSA-N
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Description

. It is a clear, colorless liquid with a molar mass of 132.159 g/mol and a boiling point of 188-189°C. Solketal is miscible in water and most organic solvents, such as alcohols, ethers, and hydrocarbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol can be synthesized through the reaction of glycerol with acetone in the presence of an acid catalyst. The reaction proceeds via the formation of an acetone ketal, followed by reduction to yield the final product.

Industrial Production Methods: In an industrial setting, the production of solketal involves large-scale reactors where glycerol and acetone are continuously fed into the system. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidation of solketal can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions typically involve the replacement of functional groups on the solketal molecule with other groups, using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions yield alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions produce various derivatives depending on the substituent used.

Scientific Research Applications

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several scientific research applications across different fields:

  • Chemistry: Solketal is used as a protecting group for diols in organic synthesis.

  • Biology: It serves as a building block in the synthesis of biologically active molecules.

  • Medicine: Solketal derivatives are explored for their potential therapeutic properties.

  • Industry: It is utilized in the production of polymers and as an intermediate in various chemical processes.

Mechanism of Action

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol is structurally similar to other cyclic acetals and ketals, such as 2,2-dimethyl-1,3-dioxolane-4-methanamine and methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate. its unique properties, such as its stability and solubility, make it particularly useful in various applications.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine

  • Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate

Properties

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-4-6(11-7)5(9)3-8/h5-6,8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZABFXBQVVXUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551635
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113411-98-6
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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